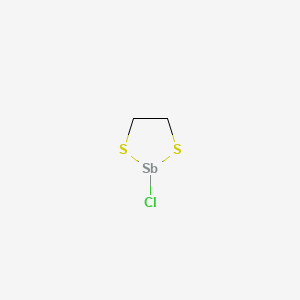
2-Chloro-1,3,2-dithiastibolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3,2-dithiastibolane is an organoantimony compound with the molecular formula C2H4ClS2Sb This compound is part of the broader class of dithiastibolanes, which are characterized by the presence of antimony (Sb) atoms in their structure
Preparation Methods
The synthesis of 2-Chloro-1,3,2-dithiastibolane typically involves a skeletal substitution reaction. One reported method involves the treatment of 2-chloro-1,3,2-dithiaphospholane with antimony trifluoride (SbF3). This reaction does not lead to the replacement of the chlorine atom but instead results in the formation of this compound in high yield
Chemical Reactions Analysis
2-Chloro-1,3,2-dithiastibolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly reported.
Reagents and Conditions: Common reagents used in these reactions include antimony trifluoride (SbF3) and other halogenating agents. The conditions typically involve mild temperatures and controlled environments to ensure high yields and purity of the products.
Scientific Research Applications
2-Chloro-1,3,2-dithiastibolane has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organometallic compounds.
Biology and Medicine: While specific applications in biology and medicine are not extensively documented, compounds containing antimony are generally of interest for their potential biological activity and therapeutic applications.
Industry: The compound’s unique properties make it a candidate for use in materials science and industrial chemistry, particularly in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3,2-dithiastibolane involves its interaction with various molecular targets and pathways. The presence of antimony in the compound allows it to participate in unique coordination chemistry, which can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways are subject to ongoing research, but the compound’s ability to form stable complexes with other elements is a key aspect of its mechanism of action.
Comparison with Similar Compounds
2-Chloro-1,3,2-dithiastibolane can be compared with other similar compounds, such as:
2-Chloro-1,3,2-dithiaphospholane: This compound is structurally similar but contains phosphorus instead of antimony. The substitution of antimony with phosphorus can lead to differences in reactivity and applications.
Other Dithiastibolanes: Compounds within the same class, but with different substituents, can exhibit varying chemical properties and potential applications. The presence of different halogens or organic groups can significantly influence the compound’s behavior.
Properties
CAS No. |
3741-30-8 |
|---|---|
Molecular Formula |
C2H4ClS2Sb |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
2-chloro-1,3,2-dithiastibolane |
InChI |
InChI=1S/C2H6S2.ClH.Sb/c3-1-2-4;;/h3-4H,1-2H2;1H;/q;;+3/p-3 |
InChI Key |
QJAJJTVTMVIPPB-UHFFFAOYSA-K |
Canonical SMILES |
C1CS[Sb](S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)
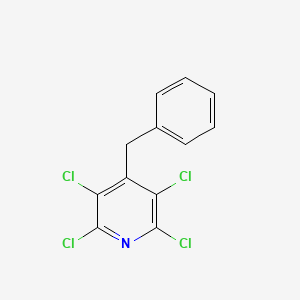

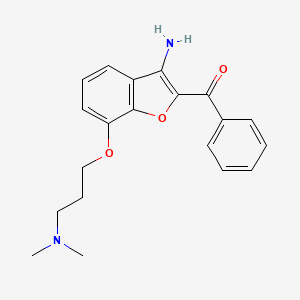
![1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)
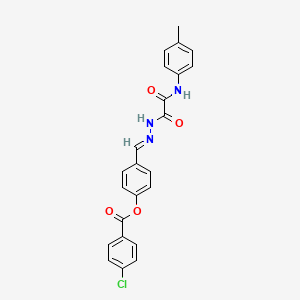
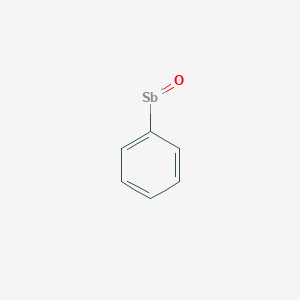

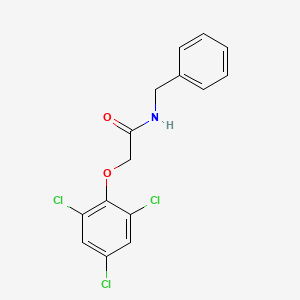
![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)
![Methyl 4-[(e)-phenyldiazenyl]benzoate](/img/structure/B11942738.png)



